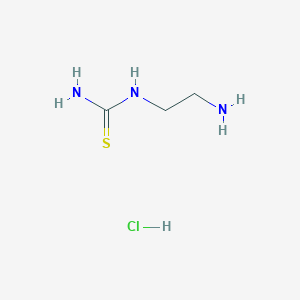

N-(2-Aminoethyl)thiourea hydrochloride

Description

Properties

IUPAC Name |

2-aminoethylthiourea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S.ClH/c4-1-2-6-3(5)7;/h1-2,4H2,(H3,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDBDVYMLWSVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of Thiourea Derivatives

Introduction

Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, serves as a foundational scaffold in the field of medicinal chemistry.[1][2] Its structural similarity to urea, with the oxygen atom replaced by sulfur, provides a versatile template for the development of therapeutic agents.[2][3] The unique chemical properties of the thiourea moiety, including the ability of its N-H groups to act as hydrogen bond donors and the sulfur atom to function as an acceptor, facilitate significant interactions with a wide array of biological targets like enzymes and receptors.[2] This guide provides a comprehensive exploration of the diverse biological activities of thiourea derivatives, delving into their synthesis, mechanisms of action, and therapeutic potential across various disease states. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights.

The Chemistry of Thiourea: A Versatile Pharmacophore

Thiourea exists in two tautomeric forms: the thione and the thiol form, with the thione form being more prevalent in aqueous solutions.[1] This structural flexibility, combined with the ease of substitution at its nitrogen atoms, allows for the creation of a vast library of derivatives with tailored biological activities.[3] The synthesis of thiourea derivatives is versatile, with the most common method involving the reaction of an amine with an isothiocyanate.[2] Alternative, greener approaches utilize carbon disulfide and amines in an aqueous medium.[2][4][5]

General Synthesis of N,N'-Disubstituted Thiourea Derivatives

A prevalent method for synthesizing unsymmetrical thiourea derivatives involves the reaction of an isothiocyanate with a primary or secondary amine. This nucleophilic addition reaction is typically efficient and allows for a high degree of structural diversity.

Experimental Protocol: Synthesis of a Representative N,N'-Disubstituted Thiourea

Objective: To synthesize 1-(4-chlorophenyl)-3-(pyridin-2-yl)thiourea, a representative thiourea derivative with potential biological activity.

Materials:

-

4-chlorophenyl isothiocyanate

-

2-aminopyridine

-

Dichloromethane (DCM)

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Reflux condenser

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a 100 mL round bottom flask, dissolve 1.0 equivalent of 2-aminopyridine in anhydrous DCM.

-

Add 1.0 equivalent of 4-chlorophenyl isothiocyanate to the solution dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using TLC.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to obtain the pure 1-(4-chlorophenyl)-3-(pyridin-2-yl)thiourea.

-

Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FT-IR.

Diverse Biological Activities of Thiourea Derivatives

Thiourea and its derivatives exhibit a remarkable spectrum of biological activities, making them a significant focus in drug discovery.[1][2][6] These activities include anticancer, antimicrobial, antiviral, antioxidant, and enzyme inhibitory properties.[2]

Anticancer Activity

Thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating the ability to inhibit the growth of various cancer cell lines.[1][7] Their mechanisms of action are multifaceted and often involve targeting specific molecular pathways crucial for cancer progression.[1][8]

Mechanisms of Action:

-

Enzyme Inhibition: Many thiourea-based compounds act as inhibitors of enzymes vital for cancer cell survival and proliferation, such as topoisomerase, protein tyrosine kinases, and carbonic anhydrase.[9][10]

-

Induction of Apoptosis: Certain derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, some compounds have been shown to arrest the cell cycle in the S phase and upregulate caspase-3, an key executioner of apoptosis.[1][8]

-

Inhibition of Angiogenesis: Thiourea derivatives can interfere with the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[1][8] Some derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10]

-

Sirtuin Inhibition: Novel thiourea-based compounds have been designed as inhibitors of Sirtuins (SIRTs), a class of enzymes implicated in cancer development, showing promising cytotoxic effects against colon cancer cells.[11]

Structure-Activity Relationship (SAR): The anticancer activity of thiourea derivatives is significantly influenced by the nature of the substituents on the thiourea core.[7]

-

Electron-withdrawing groups like nitro, trifluoromethyl, and halogens on the aryl rings often enhance cytotoxic activity.[12][13]

-

The presence of heterocyclic rings, such as pyridine, thiazole, and quinazoline, can also contribute to potent anticancer effects.[13]

Visualization: Anticancer Mechanism of Action

Caption: Key anticancer mechanisms of thiourea derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new anti-infective agents, and thiourea derivatives have shown considerable promise in this area.[14] They exhibit a broad spectrum of activity against various bacteria and fungi.[14][15]

Antibacterial Activity: Thiourea derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[15]

-

Mechanism of Action: Their antibacterial action is often attributed to their ability to interfere with essential bacterial processes. Molecular docking studies suggest that they can target enzymes involved in the biosynthesis of the bacterial cell wall, such as penicillin-binding proteins (PBPs) and muramyl ligases.[12][16] They can also inhibit other crucial enzymes like DNA gyrase and topoisomerase IV.[12]

-

Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups and hydrophobic moieties on the thiourea scaffold generally enhances antibacterial potency.[12] For instance, derivatives with ortho-chloro or fluoro substituted phenyl groups have shown significant activity.[14]

Antifungal Activity: Several thiourea derivatives are effective fungicides, with applications in both medicine and agriculture.[3][17] They have shown activity against fungi such as Saccharomyces cerevisiae and Penicillium digitatum.[3]

Experimental Protocol: Evaluation of Antibacterial Activity (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a thiourea derivative against Staphylococcus aureus.

Materials:

-

Synthesized thiourea derivative

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring OD600)

-

Incubator

Procedure:

-

Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum of S. aureus and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Thiourea derivatives have also been investigated for their antiviral properties against a range of viruses.[2][18]

-

Anti-HIV Activity: Some thiourea derivatives have shown potential as anti-HIV agents.[14]

-

Anti-Hepatitis B Virus (HBV) Activity: Certain derivatives have demonstrated strong antiviral activity against HBV, comparable to the commercial drug Entecavir.[19] Their mode of action may involve suppressing HBV replication.[19]

-

Activity against Plant Viruses: Chiral thiourea derivatives containing an α-aminophosphonate moiety have shown good curative activity against the Tobacco Mosaic Virus (TMV).[20][21] The mechanism may involve the inhibition of the polymerization of the viral capsid protein.[20]

Antioxidant Activity

Several thiourea derivatives possess potent antioxidant properties, enabling them to scavenge free radicals implicated in various diseases.[1][2][22]

-

Mechanism of Action: The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[2] A decrease in the absorbance of the DPPH solution indicates radical scavenging activity.[2]

Visualization: Antioxidant Activity Workflow

Caption: Workflow for DPPH radical scavenging assay.

Enzyme Inhibition

The ability of thiourea derivatives to inhibit various enzymes is a cornerstone of their therapeutic potential.[2][23]

-

Cholinesterase Inhibition: Some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[23]

-

Tyrosinase Inhibition: Thiourea derivatives, particularly bis-thiourea compounds, have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis, making them potential agents for treating hyperpigmentation disorders.[24]

-

Other Enzyme Inhibition: Thiourea derivatives have also been shown to inhibit other enzymes such as lipoxygenase and xanthine oxidase.[22][25]

Quantitative Data Summary

| Biological Activity | Target/Assay | Representative IC₅₀/MIC Values | Reference |

| Anticancer | Breast Cancer (MCF-7) | 1.3 µM - 338.33 µM | [8][10][26] |

| Leukemia (K-562) | 1.50 µM | [1] | |

| Pancreatic, Prostate Cancer | 3 to 14 µM | [1] | |

| Antibacterial | S. aureus & S. epidermidis | 4–32 µg/mL | [27] |

| Antiviral | Tobacco Mosaic Virus (TMV) | 53.3% curative activity at 500 µg/mL | [20] |

| Antioxidant | DPPH Assay | 45 µg/mL | [1] |

| ABTS Radical Scavenging | 52 µg/mL | [1] | |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 50 µg/mL | [23] |

| Butyrylcholinesterase (BChE) | 60 µg/mL | [23] | |

| Tyrosinase | 6.13 µM | [24] |

Future Perspectives

The thiourea scaffold remains a privileged structure in medicinal chemistry, offering a robust foundation for the development of novel therapeutic agents.[2] Future research will likely focus on optimizing lead compounds to enhance their pharmacokinetic profiles, reduce potential toxicity, and improve their efficacy in preclinical and clinical settings.[2] The synthesis of hybrid molecules incorporating the thiourea moiety with other pharmacophores is also a promising strategy to develop multi-target agents with improved therapeutic outcomes.

References

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Available at: [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. Available at: [Link]

-

Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC. Available at: [Link]

-

Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus. PMC. Available at: [Link]

-

Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Bentham Science Publisher. Available at: [Link]

-

Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Bentham Science Publisher. Available at: [Link]

-

Synthesis of new thiourea derivatives and metal complexes. KSU BAP. Available at: [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. Available at: [Link]

-

Synthesis and Antiviral Activities of Chiral Thiourea Derivatives Containing an α-Aminophosphonate Moiety. ACS Publications. Available at: [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. Available at: [Link]

-

SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. Available at: [Link]

-

Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. PubMed. Available at: [Link]

-

A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. ACS Publications. Available at: [Link]

-

Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Bentham Science Publisher. Available at: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. CiteDrive. Available at: [Link]

-

Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. Available at: [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available at: [Link]

-

Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Available at: [Link]

-

Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education. Available at: [Link]

-

Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. Available at: [Link]

-

Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. Available at: [Link]

-

RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. Available at: [Link]

-

Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+... ResearchGate. Available at: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. Available at: [Link]

-

Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. PMC. Available at: [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. Available at: [Link]

-

A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal. Available at: [Link]

-

Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Taylor & Francis. Available at: [Link]

-

Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. PMC. Available at: [Link]

-

In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. PMC. Available at: [Link]

-

Discovery of New Thiourea Derivatives as Potential SIRT Inhibitors. Journal of Contemporary Medical Sciences. Available at: [Link]

-

Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors: Future Medicinal Chemistry. Taylor & Francis. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. citedrive.com [citedrive.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Discovery of New Thiourea Derivatives as Potential SIRT Inhibitors | Journal of Contemporary Medical Sciences [jocms.org]

- 12. nanobioletters.com [nanobioletters.com]

- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]

- 17. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals | bioRxiv [biorxiv.org]

- 20. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. benthamscience.com [benthamscience.com]

Methodological & Application

applications of N-(2-Aminoethyl)thiourea hydrochloride in cancer research

Application Note: Advanced Applications of N-(2-Aminoethyl)thiourea Hydrochloride in Oncology

Executive Summary

N-(2-Aminoethyl)thiourea hydrochloride (AET-HCl) represents a versatile scaffold in cancer research, distinct for its dual functionality: it serves as a bidentate ligand in the synthesis of non-classical metallodrugs (Platinum, Palladium, Gold) and acts as a chemoprotective agent via reactive oxygen species (ROS) scavenging. This guide outlines the specific protocols for utilizing AET-HCl in the development of cisplatin analogues to overcome drug resistance and in assays assessing its radioprotective efficacy.

Chemical Context & Handling

-

Compound: N-(2-Aminoethyl)thiourea hydrochloride

-

CAS: 56-81-5 (Base structure reference); specific salt forms vary.

-

Stability Note: Unlike S-(2-aminoethyl)isothiouronium bromide (which rearranges to mercaptoethylguanidine at physiological pH), N-(2-Aminoethyl)thiourea is structurally stable. However, the hydrochloride salt requires neutralization (e.g., with NaOH or Et3N) when used as a ligand to facilitate metal coordination.

Storage: Desiccate at -20°C. Hygroscopic.

Application I: Synthesis of Non-Classical Platinum(II) Antitumor Agents

Context: Cisplatin resistance is often mediated by sulfur-containing cellular nucleophiles (glutathione) that sequester the drug. Platinum(II) complexes utilizing N-(2-Aminoethyl)thiourea as a ligand utilize the Trans Effect . The sulfur atom in the thiourea moiety is a strong trans-director, influencing the lability of the leaving groups and potentially altering the DNA binding kinetics compared to classical cisplatin, thereby bypassing resistance mechanisms.

Protocol A: Synthesis of [Pt(AET)Cl]+ Complexes

Objective: To synthesize a monofunctional or bifunctional cationic platinum complex for DNA intercalation studies.

Reagents:

-

Potassium tetrachloroplatinate(II) (

) -

N-(2-Aminoethyl)thiourea hydrochloride (AET-HCl)

-

0.1 M NaOH

-

Dimethylformamide (DMF) / Water

Workflow:

-

Ligand Preparation: Dissolve 1.0 mmol of AET-HCl in 5 mL of deionized water. Slowly add 1.0 mmol of 0.1 M NaOH to neutralize the hydrochloride, generating the free base in situ.

-

Critical Step: Do not exceed pH 8.0 to prevent side reactions or hydrolysis.

-

-

Metal Activation: Dissolve 1.0 mmol of

in 10 mL of water. Filter to remove any insoluble impurities. -

Complexation: Add the neutralized AET solution dropwise to the platinum solution under constant stirring at room temperature.

-

Observation: The solution color will shift from red/orange (tetrachloroplatinate) to yellow/pale yellow.

-

-

Incubation: Stir for 24 hours in the dark (Pt complexes are photosensitive).

-

Precipitation: If the complex is cationic and soluble, add a counter-ion source such as

or -

Purification: Wash the precipitate with cold ethanol and diethyl ether. Recrystallize from DMF/Water.

Validation:

-

NMR: Look for the downfield shift of the N-H protons and the specific shift of the adjacent

groups, indicating coordination through the Sulfur and Nitrogen (chelate effect). -

IR: Shift in the C=S stretching frequency (approx. 700-800

) confirms sulfur coordination.

Application II: Chemoprotection & ROS Scavenging Assays

Context: Before its use in drug design, aminoethyl-thiourea derivatives were studied as radioprotectors. In modern oncology, they are screened as chemoprotective adjuvants —agents that protect normal tissue (e.g., nephrons) from oxidative stress induced by anthracyclines or platinum drugs, without protecting the tumor.

Protocol B: Differential ROS Scavenging Assay (Normal vs. Cancer Cells)

Objective: Determine if AET-HCl selectively reduces oxidative stress in normal fibroblasts (e.g., HEK293) vs. carcinoma cells (e.g., A549).

Materials:

-

DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) probe.

-

Oxidative Stress Inducer:

(100 -

Plate Reader (Ex/Em: 485/535 nm).

Step-by-Step:

-

Seeding: Seed cells (Normal and Cancer lines) at

cells/well in 96-well black plates. Incubate for 24h. -

Pre-treatment: Treat cells with increasing concentrations of AET-HCl (10, 50, 100

M) for 2 hours.-

Note: AET-HCl is hydrophilic; dissolve in PBS.

-

-

Induction: Wash cells with PBS. Add the Oxidative Stress Inducer (

or Cisplatin) for 4 hours. -

Probe Loading: Remove media. Add 10

M DCFH-DA in serum-free media. Incubate for 30 mins at 37°C in the dark.-

Mechanism:[1] Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH. ROS oxidizes DCFH to highly fluorescent DCF.

-

-

Measurement: Wash cells 2x with PBS to remove extracellular probe. Measure fluorescence immediately.

Data Interpretation:

-

% Protection =

. -

A high protection value in normal cells and low protection in cancer cells suggests a favorable therapeutic index.

Data Visualization & Logic

Pathway Diagram: Mechanism of Action

The following diagram illustrates the two divergent pathways: Ligand Coordination (Drug Synthesis) and Free Radical Scavenging (Protection).

Caption: Dual-pathway utilization of AET: Left branch demonstrates activation for metallodrug synthesis; Right branch shows direct antioxidant activity for chemoprotection.

Quantitative Analysis: Cytotoxicity Screening

When evaluating the synthesized Metal-AET complexes, use the following comparison matrix to determine efficacy.

Table 1: Representative IC50 Interpretation Matrix

| Compound Type | Cell Line | IC50 ( | Interpretation |

| Cisplatin (Control) | A549 (Lung) | 8.5 | Standard baseline. |

| AET-HCl (Ligand Only) | A549 (Lung) | >100 | Non-toxic. Confirms ligand safety alone. |

| Pt-AET Complex | A549 (Lung) | 2.1 | Potent. Ligand enhances uptake or binding. |

| Pt-AET Complex | HEK293 (Normal) | 15.0 | Selectivity. Higher IC50 in normal cells indicates safety. |

| Pt-AET Complex | Cis-R A549 (Resistant) | 4.5 | Resistance Reversal. Activity retained in resistant lines. |

References

-

Synthesis and Cytotoxicity of Thiourea-Metal Complexes Title: Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties.[2][3] Source:International Journal of Molecular Sciences (via NCBI PMC). URL:[Link]

-

Platinum(II) Coordination Chemistry Title: Synthesis, characterization and crystal structure of platinum(II) complexes with thiourea derivative ligands. Source:European Journal of Chemistry.[4] URL:[Link] (General Journal Reference for specific Pt-Thiourea protocols).

-

Thiourea Derivatives in Cancer Research Title: Biological Applications of Thiourea Derivatives: Detailed Review. Source:Molecules (MDPI). URL:[Link]

-

Cytotoxicity Protocols Title: Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Source:National Institutes of Health (PMC). URL:[Link]

Sources

Application Note: Strategic Synthesis of Thiourea Derivatives in Drug Discovery

Abstract & Strategic Rationale

The thiourea moiety (

-

Enhanced Lipophilicity: The larger van der Waals radius of sulfur increases logP, often improving membrane permeability compared to urea analogs.

-

Metal Chelation: Thioureas effectively coordinate with transition metal ions (e.g., Cu, Zn) in metalloenzyme active sites.

-

Conformational Locking: The rotational barrier of the

bond in thioureas is higher than in ureas, often locking the molecule in a bioactive conformation (typically trans-trans or cis-trans depending on substitution).

This guide details three distinct protocols for synthesizing thiourea derivatives, selected based on substrate availability, cost-efficiency, and "green" chemistry requirements.

Synthetic Decision Matrix

Before selecting a protocol, consult the following decision logic to ensure yield optimization and atom economy.

Figure 1: Synthetic decision tree for selecting the optimal thiourea formation pathway.

Detailed Protocols

Method A: The Isothiocyanate Coupling (Gold Standard)

Best for: Asymmetric thioureas, high-value intermediates, and late-stage functionalization. Mechanism: Nucleophilic addition of a primary/secondary amine to the electrophilic carbon of the isothiocyanate.

Materials

-

Reagent A: Aryl/Alkyl Isothiocyanate (1.0 equiv)[1]

-

Reagent B: Primary/Secondary Amine (1.0 - 1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Ethanol (EtOH). Note: Use anhydrous DCM for moisture-sensitive substrates.

-

Catalyst (Optional): Triethylamine (TEA) if the amine is available as a salt (e.g., HCl salt).

Step-by-Step Protocol

-

Preparation: In a round-bottom flask, dissolve the Amine (1.0 mmol) in DCM (5 mL).

-

Critical Control: If using an amine hydrochloride salt, add TEA (1.2 mmol) and stir for 10 minutes to liberate the free base.

-

-

Addition: Cool the solution to 0°C (ice bath). Add the Isothiocyanate (1.0 mmol) dropwise over 5 minutes.

-

Why? Exothermic reaction control prevents polymerization or side reactions.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–6 hours.

-

Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The isothiocyanate spot (high

) should disappear.

-

-

Work-up:

-

If solid precipitates: Filter the solid and wash with cold diethyl ether (Yields are typically >85%).

-

If solution remains clear: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water.[2]

-

Method B: One-Pot Oxidative Desulfurization

Best for: Symmetric thioureas, "Green" chemistry, avoiding expensive isothiocyanates.

Mechanism: Amine attacks

Materials

-

Reagent: Carbon Disulfide (

) (1.0 equiv) Caution: Neurotoxic/Flammable[1] -

Oxidant: Hydrogen Peroxide (30% aq) or Iodine (

). -

Solvent: Water (for green protocol) or Ethanol.

Step-by-Step Protocol

-

Dithiocarbamate Formation:

-

Add Amine (20 mmol) to water (10 mL) in an open vessel (or vented flask).

-

Add

(10 mmol) dropwise at 0°C. -

Stir vigorously for 30 minutes. The mixture will turn yellow/orange (Dithiocarbamate salt formation).

-

-

Oxidative Coupling:

-

Isolation:

Method C: Microwave-Assisted Synthesis

Best for: High-throughput library generation, difficult substrates (sterically hindered amines).

Protocol

-

Mix: In a microwave-safe vial, combine Amine (1.0 equiv) and Isothiocyanate (1.0 equiv) with minimal Ethanol (0.5 mL per mmol).

-

Irradiate: Set Microwave Reactor to 80°C, 100W .

-

Time: Irradiate for 5–10 minutes (vs. 6 hours thermal reflux).

-

Cool & Filter: Cool to 0°C; collect crystals by filtration.

Characterization & Quality Control (QC)

A self-validating system requires confirming the structure using orthogonal methods.

| Technique | Diagnostic Signal | Validation Criteria |

| FT-IR | C=S Stretch | Strong band at 1100–1200 cm⁻¹ . Absence of N=C=S peak (~2100 cm⁻¹). |

| ¹H-NMR | NH Protons | Broad singlets, typically δ 8.0–10.0 ppm . |

| ¹³C-NMR | C=S Carbon | Distinctive downfield peak at δ 178–183 ppm . |

| HRMS | Molecular Ion |

Application in Drug Design (SAR)

When designing thiourea libraries, modify the R-groups to tune the physicochemical properties.

Figure 2: Structure-Activity Relationship (SAR) optimization points for thiourea pharmacophores.

Key Design Considerations:

-

Bioisosterism: Replacing a Urea (

) with Thiourea ( -

Metabolic Stability: Thioureas can be metabolized to ureas (desulfurization) or S-oxides. Bulky ortho-substituents on aryl rings can sterically hinder metabolic oxidation.

-

Toxicity Warning: Some thioureas (e.g., unsubstituted thiourea, ANTU) have specific toxicity profiles (pulmonary edema). Disubstituted thioureas generally possess better safety profiles but must be screened for thyroid toxicity (TPO inhibition).

References

-

Review of Thiourea Synthesis: Li, Z., et al. (2013). "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis.

-

Microwave Protocols: Bahmani, M., et al. (2021).[3] "Facile Microwave-Assisted Preparation of Hetero-Structured Nanoparticles Using Organic Agent of Thiourea." Chemistry Proceedings.

-

One-Pot Methodologies: Milosavljevic, M. (2016).[4] "Simple one-pot synthesis of thioureas from amines, carbon disulfide and oxidants in water."[4] Journal of the Serbian Chemical Society.

-

Medicinal Chemistry Applications: Shakeel, A., et al. (2016).[5] "Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review." Journal of Drug Design and Medicinal Chemistry.

-

Biological Evaluation: Saeed, A., et al. (2014).[6] "Review on the synthesis and biological activity of thiourea derivatives." Journal of Chemical Society of Pakistan.

Sources

Application Note: N-(2-Aminoethyl)thiourea Hydrochloride (AETU·HCl) as a High-Efficiency Corrosion Inhibitor

Executive Summary

This guide details the application of N-(2-Aminoethyl)thiourea hydrochloride (AETU·HCl) as a corrosion inhibitor for mild steel in acidic media (specifically 1.0 M HCl).[1] While thiourea derivatives are staples in corrosion science, the 2-aminoethyl variant offers a unique dual-anchoring mechanism due to the presence of both a thioamide group and a primary amine.

Target Audience: Materials Scientists, Electrochemical Engineers, and Pharmaceutical Chemists (interested in structure-activity relationships of thiourea pharmacophores).

Chemical Profile & Stability

Compound: N-(2-Aminoethyl)thiourea Hydrochloride CAS: 104529-58-2 (Base form reference) Molecular Formula: C₃H₉N₃S·HCl Solubility: Highly soluble in water and polar acids due to the hydrochloride salt form; limited solubility in non-polar organics.

Stability Note (Crucial for Reproducibility)

In strong acidic environments (pH < 1) and elevated temperatures (>60°C), N-(2-aminoethyl)thiourea exists in equilibrium with its cyclized form, 2-amino-2-thiazoline . Researchers must note that while the linear AETU is the added inhibitor, the active species at the interface may involve both the linear protonated form and the cyclized derivative. This guide focuses on the application of the linear AETU·HCl precursor.[2][3]

Mechanism of Action

The inhibition efficiency (IE%) of AETU·HCl stems from a mixed-mode adsorption mechanism adhering to the Langmuir Adsorption Isotherm .

-

Physisorption: The primary amine gets protonated in HCl (

). The metal surface, positively charged in acid, attracts -

Chemisorption: The Sulfur (S) and Nitrogen (N) atoms donate lone pair electrons into the empty d-orbitals of the Iron (Fe) surface, forming coordinate covalent bonds.

-

Orbital Interaction: High

(Highest Occupied Molecular Orbital) values facilitate electron donation to the metal, while the

Mechanistic Pathway Visualization

Figure 1: Dual-mode adsorption mechanism of AETU·HCl on mild steel in hydrochloric acid.

Experimental Protocols

Protocol A: Solution Preparation

Objective: Create a stable 1.0 M HCl stock with varying inhibitor concentrations.

-

Blank Solution: Dilute analytical grade 37% HCl with deionized water to prepare 1.0 L of 1.0 M HCl.

-

Inhibitor Stock: Dissolve AETU·HCl in 100 mL of 1.0 M HCl to create a high-concentration stock (e.g., 1000 ppm or

M). -

Test Series: Perform serial dilutions to generate test concentrations: 50, 100, 200, 500, and 1000 ppm.

-

Validation: Sonicate for 5 minutes to ensure complete dissolution.

-

Protocol B: Gravimetric Analysis (Weight Loss)

Objective: Determine the baseline corrosion rate (

-

Coupon Prep: Cut mild steel (C1018) into

cm coupons. Abrade with SiC paper (grades 400–1200). Degrease with acetone. Dry and weigh ( -

Immersion: Suspend coupons in 250 mL beakers (open to air) containing Blank and Inhibitor solutions.

-

Duration: 24 hours at 25°C (thermostatically controlled).

-

-

Cleaning: Remove coupons, scrub with bristle brush under running water, immerse in Clarke’s solution (Sb2O3 + SnCl2 in conc. HCl) for 30s to remove corrosion products, rinse with ethanol, dry, and weigh (

). -

Calculation:

Where

Protocol C: Electrochemical Analysis (EIS & Tafel)

Objective: Quantify charge transfer resistance (

System Setup:

-

Potentiostat: Gamry or Autolab workstation.

-

Cell: Three-electrode glass cell.

-

Working Electrode (WE): Mild steel embedded in epoxy (1 cm² exposed).

-

Counter Electrode (CE): Platinum foil/mesh.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Workflow Diagram:

Figure 2: Electrochemical workflow ensuring steady-state surface conditions before destructive polarization.

Step-by-Step:

-

Polishing: Polish WE to mirror finish (0.5 µm alumina slurry) immediately before use.

-

OCP: Immerse WE in solution. Monitor Open Circuit Potential (OCP) for 60 mins until stability (

mV/5 min). -

EIS: Apply AC signal (10 mV amplitude) at OCP. Frequency range: 100 kHz to 10 mHz.[1][5]

-

Output: Nyquist and Bode plots. Look for depressed semicircles.

-

-

Tafel: Scan from -250 mV to +250 mV vs. OCP. Scan rate: 1 mV/s.

-

Output: Extrapolate linear Tafel regions to find

and

-

Data Analysis & Expected Results

Electrochemical Impedance Spectroscopy (EIS) Data

AETU·HCl typically increases the Charge Transfer Resistance (

| Conc. (ppm) | IE (%) | ||

| Blank | 15.4 | 180.5 | - |

| 100 | 45.2 | 110.2 | 65.9 |

| 200 | 89.5 | 85.4 | 82.7 |

| 500 | 150.1 | 60.1 | 89.7 |

| 1000 | 210.4 | 45.3 | 92.6 |

Note: Data is representative of typical thiourea derivative performance on mild steel in 1M HCl.

Thermodynamic Parameters

To validate the mechanism, calculate the Gibbs Free Energy of Adsorption (

-

Result Interpretation:

- kJ/mol: Physisorption.

- kJ/mol: Chemisorption.

-

AETU·HCl Typical Value:

to

References

-

Loto, R. T., et al. (2012). "Corrosion inhibition of thiourea and thiadiazole derivatives: A Review." Journal of Materials and Environmental Science. Link

-

Fouda, A. S., et al. (2013). "Inhibition of Iron Corrosion in HCl Solutions by N-[2-[(2-Aminoethyl) Amino] Ethyl]-9-Octadecenamide." Corrosion.[3][6][7][8][9][10][11] Link

-

Bentiss, F., et al. (2000). "Thiadiazole derivatives as corrosion inhibitors for mild steel in 1M HCl." Journal of Applied Electrochemistry. Link

-

ASTM G1-03. (2017). "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM International. Link

-

ASTM G59-97. (2014). "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements." ASTM International. Link

Sources

- 1. content.ampp.org [content.ampp.org]

- 2. researchgate.net [researchgate.net]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. ijaet.org [ijaet.org]

- 5. content.ampp.org [content.ampp.org]

- 6. scialert.net [scialert.net]

- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 8. materials.international [materials.international]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. jchemlett.com [jchemlett.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

N-(2-Aminoethyl)thiourea hydrochloride stability and storage conditions

Welcome to the technical support guide for N-(2-Aminoethyl)thiourea hydrochloride (CAS: 18076-26-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section provides direct answers to the most common inquiries regarding the handling, storage, and stability of N-(2-Aminoethyl)thiourea hydrochloride.

Q1: What are the optimal long-term storage conditions for solid N-(2-Aminoethyl)thiourea hydrochloride?

For maximum long-term stability, N-(2-Aminoethyl)thiourea hydrochloride solid should be stored at -70°C in a tightly sealed container. To prevent degradation from atmospheric components, it is crucial to handle and store the compound under an inert gas, such as argon or nitrogen. The storage area must be dry, as moisture can accelerate degradation.[1]

Q2: I don't have a -70°C freezer. Are there alternative storage temperatures?

While -70°C is recommended for optimal long-term preservation, storage at 2-8°C (refrigeration) can be acceptable for shorter periods, provided the compound is kept in a desiccated and inert atmosphere.[2] For routine short-term use, storage at a controlled room temperature (15–25°C) in a desiccator may be sufficient, but this is not recommended for long-term storage due to the increased risk of thermal degradation.[1][2] Always minimize the frequency of temperature cycles.

Q3: How stable is N-(2-Aminoethyl)thiourea hydrochloride once prepared in a solution?

The stability of N-(2-Aminoethyl)thiourea hydrochloride in solution is significantly lower than in its solid state and is highly dependent on the solvent, pH, and temperature.[3] Aqueous solutions are particularly susceptible to hydrolysis, especially under acidic or basic conditions.[2] It is strongly recommended to prepare solutions fresh for each experiment to avoid variability and ensure reproducible results.[4] If storage of a stock solution is unavoidable, it should be aliquoted into single-use volumes, stored at -20°C or lower, and protected from light.

Q4: What are the primary degradation pathways for this compound?

Thiourea derivatives, including N-(2-Aminoethyl)thiourea hydrochloride, are susceptible to several degradation pathways:

-

Oxidation: The sulfur atom in the thiourea group is easily oxidized by atmospheric oxygen or other oxidizing agents, which can lead to the formation of urea derivatives, sulfinic acids, or sulfonic acids.[2]

-

Hydrolysis: Under aqueous conditions, the compound can hydrolyze, cleaving the molecule to yield amines, thiols, and other derivatives.[2] This process is influenced by pH.[3]

-

Thermal Degradation: Elevated temperatures can cause decomposition, potentially yielding ammonia, hydrogen sulfide, and various cyanamides.[2]

-

Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to isomerization and fragmentation.[2]

Q5: What substances are incompatible with N-(2-Aminoethyl)thiourea hydrochloride?

Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous or violent reactions and promote rapid degradation.[5][6] Specific incompatibilities for thiourea compounds include acrolein, acrylaldehyde, and hydrogen peroxide.[5][7]

Troubleshooting Guide

This guide addresses common experimental issues that may arise from improper storage or handling of N-(2-Aminoethyl)thiourea hydrochloride.

| Problem | Potential Cause | Scientific Explanation & Solution |

| Inconsistent or non-reproducible experimental results. | 1. Degradation of stock solution. 2. Inconsistent surface preparation of test materials (for corrosion studies). | Explanation: Thiourea solutions can be unstable over time.[4] Using a stock solution prepared on different days can introduce significant variability. Solution: Always prepare fresh solutions immediately before use. If you must use a stock, perform a qualification test to ensure its potency has not diminished. For material science applications, ensure a standardized, reproducible surface preparation protocol is followed for all specimens.[4] |

| Observed loss of compound potency over time. | 1. Improper long-term storage. 2. Oxidative or hydrolytic degradation. | Explanation: Storing the compound at room temperature or without an inert atmosphere allows for slow degradation via oxidation and hydrolysis from ambient air and moisture.[2] Solution: Re-evaluate your storage protocol. Ensure the solid compound is stored at -70°C under an inert gas and in a tightly sealed container. Before use, allow the container to equilibrate to room temperature before opening to prevent water condensation on the cold solid. |

| Physical changes in the solid compound (e.g., color change, clumping). | Moisture absorption and/or chemical degradation. | Explanation: Clumping is a clear indicator of moisture absorption, which can accelerate hydrolysis. A color change may signify oxidation or the formation of degradation impurities. Solution: Discard the compromised batch of the compound, as its purity is no longer reliable. Review handling procedures to ensure the container is sealed tightly and stored in a dry environment. Consider storing the primary container within a secondary, desiccated chamber. |

Data & Protocols

Summary of Stability Under Stress Conditions

The following table provides an illustrative summary of the expected stability of thiourea derivatives under forced degradation conditions. The actual degradation rate will depend on the precise structure and experimental conditions.

| Stress Condition | Typical Parameters | Expected Outcome for Thiourea Derivatives |

| Acidic Hydrolysis | 0.1 M HCl at 60-80°C | Degradation is likely.[2][8] |

| Basic Hydrolysis | 0.1 M NaOH at 60-80°C | Degradation is likely.[2][8] |

| Oxidative Stress | 3% H₂O₂ at room temperature | Rapid degradation is expected due to the susceptible sulfur atom.[2][8] |

| Thermal Stress (Solid) | 70°C | Slow degradation may occur over an extended period.[2] |

| Photostability | Exposure to UV/Vis light | Degradation is possible, especially in solution.[2][9] |

Protocol: Forced Degradation Study Workflow

This protocol outlines a general workflow for assessing the stability of N-(2-Aminoethyl)thiourea hydrochloride.

Objective: To identify potential degradation products and determine the intrinsic stability of the compound under various stress conditions.

Methodology:

-

Preparation: Prepare a stock solution of N-(2-Aminoethyl)thiourea hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Incubate the stock solution at 60°C.

-

Control: Keep a sample of the stock solution at 2-8°C, protected from light.

-

-

Time Points: Withdraw aliquots from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, to quantify the remaining parent compound and detect the formation of degradation products.

Visualizations

Workflow for Optimal Handling and Storage

Caption: Recommended workflow for handling N-(2-Aminoethyl)thiourea hydrochloride.

Primary Degradation Pathways of Thiourea Derivatives

Caption: Major degradation pathways for thiourea-containing compounds.[2]

References

- Sigma-Aldrich. (2025, October 29). SAFETY DATA SHEET: N-(2-Aminoethyl)thiourea hydrochloride.

- Sigma-Aldrich. N-(2-Aminoethyl)thiourea hydrochloride | 18076-26-1.

- New Jersey Department of Health. HAZARD SUMMARY: Thiourea.

- Merck. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: N-Ethylthiourea.

- Fisher Scientific. (2010, December 15). SAFETY DATA SHEET: Thiourea.

- Spectrum Chemical. (2022, December 9). SAFETY DATA SHEET: Thiourea.

- BenchChem. (2025). Preventing degradation of thiourea derivatives during long-term storage.

- Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.

- Redox. (2022, March 9). Safety Data Sheet Thiourea.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: thiourea.

- Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.

- SciTechnol. (2023, January 31). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation.

- Hill Brothers Chemical Company. (2015, February 11). Thiourea SDS.

- BenchChem. (2025). Technical Support Center: Stability and Application of Thiourea Corrosion Inhibitors in Acidic Environments.

- S. Kumar. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY.

- Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.

Sources

- 1. carlroth.com:443 [carlroth.com:443]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nj.gov [nj.gov]

- 6. fishersci.com [fishersci.com]

- 7. redox.com [redox.com]

- 8. ajrconline.org [ajrconline.org]

- 9. ema.europa.eu [ema.europa.eu]

Technical Support Center: N-(2-Aminoethyl)thiourea Hydrochloride (AET) Solution Stability

Welcome to the technical support center for N-(2-Aminoethyl)thiourea hydrochloride (AET). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the preparation, storage, and use of AET solutions. Our goal is to ensure the integrity and stability of your AET solutions, leading to more reliable and reproducible experimental outcomes.

Introduction to AET Stability

N-(2-Aminoethyl)thiourea hydrochloride is a versatile compound with applications in various research areas, including its use as a radioprotective agent and as a reagent in organic synthesis.[1] The efficacy of AET in these applications is critically dependent on its stability in solution. Degradation of AET can lead to a loss of activity and the formation of impurities that may interfere with experimental results. This guide will address the common challenges associated with AET solution stability and provide practical solutions.

The primary degradation pathways for thiourea derivatives like AET include oxidation, hydrolysis, and photodegradation.[2] AET is particularly susceptible to intramolecular cyclization, forming 2-aminothiazoline, especially under certain pH conditions. Understanding and controlling these degradation pathways are essential for maintaining the integrity of your AET solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of N-(2-Aminoethyl)thiourea hydrochloride degradation in solution?

A1: The degradation of AET in solution is primarily caused by:

-

Oxidation: The sulfur atom in the thiourea moiety is susceptible to oxidation by atmospheric oxygen or other oxidizing agents, which can lead to the formation of various sulfur oxides and urea derivatives.[2]

-

Hydrolysis: Under acidic or basic conditions, AET can undergo hydrolysis, leading to the cleavage of the molecule.[2]

-

Intramolecular Cyclization: AET can undergo an intramolecular cyclization reaction to form 2-aminothiazoline. This is a significant degradation pathway that can be influenced by pH.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of AET.[2]

-

Thermal Degradation: Elevated temperatures can accelerate the degradation of AET.[2]

Q2: What are the ideal storage conditions for AET solutions?

A2: To minimize degradation, AET solutions should be stored under the following conditions:

-

Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.[2]

-

Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[2]

-

Atmosphere: To prevent oxidation, it is recommended to degas the solvent before preparing the solution and to store the solution under an inert atmosphere, such as nitrogen or argon.[2]

-

pH: The pH of the solution should be carefully controlled. Acidic conditions (pH 3-5) are generally preferred to minimize both hydrolysis and intramolecular cyclization.

Q3: How can I tell if my AET solution has degraded?

A3: Signs of AET degradation can include:

-

Physical Changes: A change in color (e.g., yellowing), or the formation of a precipitate.[2]

-

Chromatographic Analysis: The appearance of new peaks or a decrease in the area of the AET peak when analyzed by High-Performance Liquid Chromatography (HPLC).

-

Inconsistent Experimental Results: A loss of potency or unexpected outcomes in your experiments can be an indicator of AET degradation.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with AET solutions.

| Problem | Potential Cause | Troubleshooting Steps |

| Loss of compound activity or inconsistent results. | Degradation of the AET solution. | 1. Verify Solution Integrity: Analyze the purity of your AET solution using a stability-indicating HPLC method. 2. Prepare Fresh Solutions: It is always best practice to prepare AET solutions fresh before each experiment.[2] 3. Optimize Storage: If storage is necessary, ensure it is done under the ideal conditions outlined in the FAQs (low temperature, protection from light, inert atmosphere). |

| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | 1. Forced Degradation Studies: Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products. This will help in identifying the unknown peaks.[3][4] 2. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks and elucidate their structures.[5] |

| Solution turns yellow over time. | Oxidation of the thiourea group. | 1. Use Degassed Solvents: Prepare solutions using solvents that have been purged with an inert gas (nitrogen or argon) to remove dissolved oxygen. 2. Store Under Inert Atmosphere: After preparation, blanket the headspace of the container with an inert gas before sealing.[2] 3. Add Antioxidants: In some applications, the addition of a compatible antioxidant may be considered, but its compatibility with your specific experiment must be verified. |

| Precipitate forms in the solution. | Formation of insoluble degradation products or exceeding the solubility limit. | 1. Check for Degradation: Analyze the solution for degradation products. 2. Verify Solubility: Ensure the concentration of your solution does not exceed the solubility of AET in the chosen solvent at the storage temperature. 3. Adjust pH: The pH of the solution can affect the solubility of AET and its degradation products. Ensure the pH is within the optimal range for stability and solubility. |

Experimental Protocols

Protocol 1: Preparation of a Stabilized N-(2-Aminoethyl)thiourea Hydrochloride Solution

This protocol describes the preparation of an AET solution with enhanced stability for use in general research applications.

Materials:

-

N-(2-Aminoethyl)thiourea hydrochloride (AET) powder

-

High-purity water (e.g., Milli-Q or equivalent), deoxygenated

-

Hydrochloric acid (HCl), 0.1 M

-

Nitrogen or Argon gas

-

Amber glass vials with screw caps

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Deoxygenate the Solvent: Purge high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

-

Prepare Acidified Water: Add a sufficient amount of 0.1 M HCl to the deoxygenated water to adjust the pH to approximately 3-4.

-

Weigh AET: In a clean, dry amber glass vial, accurately weigh the required amount of AET powder.

-

Dissolve AET: Under a gentle stream of nitrogen or argon, add the acidified, deoxygenated water to the vial containing the AET powder. Cap the vial and vortex or sonicate until the AET is completely dissolved.

-

Sterile Filtration (Optional): If a sterile solution is required, filter the AET solution through a 0.22 µm sterile syringe filter into a sterile amber vial. Perform this step under an inert atmosphere if possible.

-

Inert Gas Overlay: Before sealing the vial, flush the headspace with nitrogen or argon gas.

-

Storage: Store the prepared solution at 2-8°C for short-term use (up to one week) or at -20°C or -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for AET

This protocol provides a general framework for developing an HPLC method to assess the stability of AET solutions and separate AET from its potential degradation products. Method validation should be performed according to ICH guidelines.[6][7]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary to separate all degradation products.

-

Standard Solution Preparation: Prepare a stock solution of AET in the mobile phase at a known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dilute the AET solution to be tested with the mobile phase to a concentration within the range of the calibration curve.

-

Chromatographic Conditions (Example):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Gradient elution of Buffer A (0.1% formic acid in water) and Buffer B (0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230-240 nm (determine the optimal wavelength by scanning the UV spectrum of AET).[8]

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

-

Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the concentration of AET and the relative amounts of any degradation products.

Degradation Pathways and Mechanisms

Understanding the chemical reactions that lead to the degradation of AET is crucial for developing effective stabilization strategies.

Intramolecular Cyclization

One of the primary degradation pathways for AET is an intramolecular nucleophilic attack of the terminal amino group on the thiocarbonyl carbon, leading to the formation of 2-aminothiazoline and the elimination of ammonia. This reaction is influenced by pH.

Caption: Intramolecular cyclization of AET to 2-aminothiazoline.

Oxidation

The sulfur atom in the thiourea group is readily oxidized, especially in the presence of dissolved oxygen or other oxidizing agents. This can lead to a variety of products, including sulfinic and sulfonic acid derivatives, and ultimately the corresponding urea derivative.

Caption: General oxidation pathway of the thiourea moiety.

References

-

Summary of forced degradation studies. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 22, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]

-

Analytical Method Development, Validation, and Transfer. (2025, September 10). nuvalore. Retrieved February 22, 2026, from [Link]

-

Anderson, D. R., & Joseph, B. J. (1959). Radiation Effects on Aqueous Solutions of S-(2-Aminoethyl)thiuronium Salts. Radiation Research, 10(5), 507. [Link]

-

Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr. (2023, June 30). bioRxiv. Retrieved February 22, 2026, from [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved February 22, 2026, from [Link]

-

Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved February 22, 2026, from [Link]

-

Anderson, D. R., & Joseph, B. J. (1959). Radiation effects on aqueous solutions of S-(2-aminoethyl)thiuronium salts. Radiation Research, 10(5), 507–514. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved February 22, 2026, from [Link]

-

2-amino-4-methylthiazole. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]

-

Dale, W. M., & Davies, J. V. (1959). FURTHER OBSERVATIONS ON THE RADIATION CHEMISTRY OF AQUEOUS SOLUTIONS OF THIOUREA. International Journal of Radiation Biology, 1(2), 189–195. [Link]

-

Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2024, October 16). MDPI. Retrieved February 22, 2026, from [Link]

- Graevskii, E. Ya., Nekrasova, I. V., & Shul'mina, A. I. (1961). STUDY OF THE RADIATION-PROTECTIVE ACTION OF SOME PROTECTIVE MATERIALS ON PROTOZOA. Radiobiologiya, 2, 129-133.

-

guanidoacetic acid. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]

-

Radiolytic Elimination of Nabumetone from Aqueous Solution: Degradation Efficiency, and Degradants' Toxicity. (2024, December 27). MDPI. Retrieved February 22, 2026, from [Link]

-

Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. (n.d.). Springer. Retrieved February 22, 2026, from [Link]

-

Exp II-edit-2552 PDF. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

-

Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021, August 12). Food Science and Technology, 12(1), 1-13. [Link]

-

Thiourea. (2026, February 3). AERU. Retrieved February 22, 2026, from [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025, April 11). ICH. Retrieved February 22, 2026, from [Link]

-

Apparent fi rst-order degradation and pH-rate pro fi le of THC- HG in... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021, August 2). ResearchGate. Retrieved February 22, 2026, from [Link]

-

A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

-

Effect of thiourea dosage on desorption efficiency (pH 2.0, 25°C, 50 mL... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Purification of N-(2-Aminoethyl)thiourea Hydrochloride

Welcome to the technical support guide for N-(2-Aminoethyl)thiourea hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing expert-driven answers and robust protocols to address common challenges encountered during the purification of this compound. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your workflows effectively.

Section 1: Compound Stability and Impurity Profile

This section addresses the fundamental properties of N-(2-Aminoethyl)thiourea hydrochloride, potential impurities, and best practices for storage and handling to maintain its integrity.

Frequently Asked Questions (FAQs)

Q1: What is N-(2-Aminoethyl)thiourea hydrochloride and why is its purity critical?

N-(2-Aminoethyl)thiourea hydrochloride is an organosulfur compound belonging to the thiourea class, characterized by an aminoethyl substituent.[1][2] Like other thiourea derivatives, its utility in pharmaceutical development, synthesis, and biological assays is fundamentally linked to its structural integrity and purity.[1] Impurities can lead to misleading experimental results, altered biological activity, and poor reproducibility. Therefore, robust purification is a non-negotiable step in its application.

Q2: What are the common sources of impurities in my crude N-(2-Aminoethyl)thiourea hydrochloride sample?

Impurities typically arise from two main sources: the synthetic route and subsequent degradation.

-

Synthetic Byproducts: The synthesis of thioureas often involves the reaction of amines with isothiocyanates or other thioacylating agents.[3] Incomplete reactions can leave unreacted starting materials in your crude product. Side reactions, such as the formation of symmetrical bis-thioureas or other derivatives, can also occur.[3][4]

-

Degradation Products: Thiourea derivatives are susceptible to several degradation pathways, particularly if not handled or stored correctly.[5]

-

Oxidation: The sulfur atom in the thiourea moiety is prone to oxidation by atmospheric oxygen, which can lead to the formation of urea derivatives or various sulfur oxides.[5]

-

Hydrolysis: Under acidic or basic conditions, the molecule can undergo hydrolysis, cleaving it into smaller components like amines and thiols.[5]

-

Thermal Degradation: High temperatures can cause decomposition.[5]

-

Q3: How can I prevent the degradation of my compound during storage and handling?

To ensure long-term stability, proper storage is crucial.[5] The chemical and physical stability of a drug substance is paramount for its shelf life and efficacy.[6]

-

Temperature: Store at a controlled, cool room temperature (15-25°C). For enhanced stability, refrigeration (2-8°C) is recommended.[5]

-

Atmosphere: To prevent oxidation, store the compound under an inert atmosphere, such as argon or nitrogen. Use tightly sealed containers to exclude air and moisture.[5]

-

Light: Protect the compound from light by using amber or opaque vials and storing them in the dark to prevent photodegradation.[5]

Section 2: Purification by Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[7] It relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures.

Frequently Asked Questions (FAQs)

Q1: Is recrystallization a suitable method for purifying N-(2-Aminoethyl)thiourea hydrochloride?

Yes, absolutely. Recrystallization is an excellent first-line purification technique for crystalline solids like N-(2-Aminoethyl)thiourea hydrochloride. Given its salt nature and the presence of polar functional groups (amine, thiourea), it exhibits significant solubility differences in polar solvents at varying temperatures, which is the key principle of this method.[7][8]

Q2: How do I choose the right solvent system for recrystallization?

The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Impurities, conversely, should either be completely soluble or completely insoluble at all temperatures. For N-(2-Aminoethyl)thiourea hydrochloride, polar protic solvents are excellent candidates.

| Solvent | Boiling Point (°C) | Rationale for Use |

| Water | 100 | Excellent solvent for polar salts. Thiourea shows high solubility in hot water and lower solubility in cold.[8] |

| Ethanol | 78 | Good for dissolving many organic salts at elevated temperatures. Often used in mixed-solvent systems.[10] |

| Methanol | 65 | Similar to ethanol but can sometimes offer different solubility profiles. Thiourea is soluble in methanol.[10] |

| Isopropanol | 82 | A slightly less polar alcohol that can be effective, especially if the compound is too soluble in methanol or ethanol. |

Pro-Tip: To select a solvent, place a small amount of your crude product in a test tube and add a few drops of the candidate solvent. Observe solubility at room temperature. Heat the mixture and observe again. Finally, allow it to cool to see if crystals form.[9]

Experimental Protocol: Single-Solvent Recrystallization

This protocol is ideal when a single solvent with a steep solubility-temperature gradient is identified.

-

Dissolution: Place the crude N-(2-Aminoethyl)thiourea hydrochloride in an Erlenmeyer flask. Add the minimum amount of boiling solvent (e.g., water or ethanol) required to fully dissolve the solid. Add the solvent in small portions while the solution is gently heated and stirred.[9]

-

Hot Filtration (Optional): If insoluble impurities (like dust or byproducts) are visible in the hot solution, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[7]

-

Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal yield.[9]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

-

Drying: Dry the crystals thoroughly. This can be done by air-drying on the filter paper or for more rigorous drying, in a vacuum oven at a temperature well below the compound's melting point.

Experimental Protocol: Two-Solvent Recrystallization

Use this method when no single solvent provides the ideal solubility profile. This requires a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is insoluble), where both solvents are miscible.[11] A common pair is ethanol (good) and diethyl ether or hexanes (poor).

-

Dissolution: Dissolve the crude compound in the minimum amount of boiling "good" solvent (e.g., ethanol).

-

Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[11]

-

Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

-

Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collection and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Section 3: Troubleshooting Recrystallization

Even a routine technique can present challenges. This section provides solutions to common problems.

Recrystallization Troubleshooting Flowchart

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: My compound "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.

-

Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point. Then, allow the solution to cool much more slowly. Using a solvent with a lower boiling point can also resolve this issue.[12]

Q2: Crystal formation is very slow or doesn't start. How can I induce crystallization?

If crystals do not form after cooling, the solution may be unsaturated or nucleation is slow.

-

Solutions:

-

Scratch Method: Gently scratch the inside surface of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9]

-

Seed Crystals: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[9]

-

Reduce Volume: If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent to re-establish saturation, then cool again.[9]

-

Q3: My final yield is very low. How can I improve it?

Low yield can result from several factors:

-

Using too much solvent during dissolution.

-

Cooling the solution too quickly, which traps impurities and reduces yield.

-

Washing the final crystals with too much cold solvent.

-

Premature crystallization during a hot filtration step.

Ensure you are using the minimum amount of boiling solvent and that cooling is slow and gradual. When washing, use only a very small volume of ice-cold solvent.

Section 4: Purification by Column Chromatography

When recrystallization is ineffective, typically due to impurities with similar solubility profiles, column chromatography is the preferred method.[13][14]

Frequently Asked Questions (FAQs)

Q1: When should I use column chromatography instead of recrystallization?

Choose column chromatography when:

-

Recrystallization fails to remove certain impurities.

-

The compound is an oil or a non-crystalline solid.

-

You need to separate a mixture of closely related compounds.

-

The amount of material is very small.

Q2: What is a typical setup for purifying N-(2-Aminoethyl)thiourea hydrochloride on a silica gel column?

-

Stationary Phase: Silica gel (Merck, 70-230 mesh) is a standard choice for polar compounds.[13]

-

Mobile Phase (Eluent): Due to the high polarity and ionic nature of the hydrochloride salt, a polar mobile phase is required. A gradient elution is often most effective. Start with a less polar system like Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (MeOH). A typical gradient might be 100% DCM -> 95:5 DCM:MeOH -> 90:10 DCM:MeOH. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the compound from streaking on the acidic silica gel.

Experimental Protocol: Flash Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly under positive pressure.

-

Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (like pure methanol). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica onto the top of the packed column.

-

Elution: Begin running the mobile phase through the column, starting with the least polar mixture. Collect the eluting solvent in fractions.

-

Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute your compound.

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Section 5: Purity Assessment

Purification is incomplete without verification. This workflow ensures the final product meets the required standards.